molecular formula C28H29NO6 B11159427 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B11159427
M. Wt: 475.5 g/mol
InChI Key: GCSQBSVMUVVSSS-UHFFFAOYSA-N
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Description

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include propargyl bromide, anhydrous potassium carbonate, and various sodium azides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C28H29NO6/c30-26(34-21-13-14-23-22-7-4-8-24(22)27(31)35-25(23)15-21)20-11-9-18(10-12-20)16-29-28(32)33-17-19-5-2-1-3-6-19/h1-3,5-6,13-15,18,20H,4,7-12,16-17H2,(H,29,32)

InChI Key

GCSQBSVMUVVSSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C4CCC(CC4)CNC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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